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A comprehensive review of cleavable linkers used in antibody-drug conjugates (ADCs) reveals

that dipeptide linkers, such as valine-alanine (Val-Ala), offer enhanced stability in plasma

compared to other common cleavable linker types. This stability is crucial for the therapeutic

efficacy and safety of ADCs, minimizing premature payload release and associated off-target

toxicity.

In the landscape of targeted cancer therapy, the linker connecting the antibody to the cytotoxic

payload in an ADC plays a pivotal role. An ideal linker must remain stable in systemic

circulation and only release the payload upon reaching the target tumor cells.[1] This guide

provides a comparative analysis of the plasma stability of Val-Ala linkers against other widely

used cleavable linkers, including hydrazone, disulfide, and ester-based linkers, supported by

experimental data.

Comparative Plasma Stability Data
The stability of a linker in plasma is a critical determinant of an ADC's therapeutic window.

Premature cleavage can lead to systemic toxicity and reduced efficacy. The following table

summarizes quantitative data on the plasma stability of various cleavable linkers. It is important

to note that direct comparisons across different studies can be challenging due to variations in

experimental conditions.
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Linker
Type

Linker
Example

ADC
Construct
/Model
System

Plasma
Source

Stability
Metric

Result
Referenc
e

Peptide Val-Ala Model ADC Human
Half-life

(t1/2)

High

stability,

comparabl

e to Val-Cit

[2]

Peptide Val-Cit
Various

ADCs
Human

Half-life

(t1/2)
~230 days [2]

Peptide Val-Cit Model ADC Mouse

% Intact

after 4.5

days

~5% [2]

Peptide Glu-Val-Cit Model ADC Mouse

% Intact

after 4.5

days

>95% [3]

Hydrazone
Acylhydraz

one

Gemtuzum

ab

ozogamicin

Human (pH

7.4)

%

Hydrolysis

after 24h

~6% [4]

Hydrazone
Acylhydraz

one

Model

Conjugate
pH 7.4

Half-life

(t1/2)
>2.0 hours [4]

Disulfide SPDB

Mirvetuxim

ab

Soravtansi

ne

Human
Half-life

(t1/2)

Not

specified,

but

designed

for

intracellular

cleavage

[5]

Ester

Ester-

linked

payload

Model ADC

(at

exposed

site)

Human/Mo

use

Cleavage

Rate

Rapidly

cleaved
[6]
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Ester

Ester-

linked

payload

Model ADC

(at

hindered

site)

Human/Mo

use

Cleavage

Rate

Not

significantl

y cleaved

[6]

In-Depth Linker Analysis
Peptide Linkers: The Gold Standard of Stability
Peptide linkers, particularly the dipeptides Val-Cit and Val-Ala, are designed to be cleaved by

specific lysosomal proteases, such as Cathepsin B, which are abundant in the tumor

microenvironment but have low activity in the bloodstream.[7][8] This enzymatic targeting

results in high plasma stability.[9] The Val-Ala linker, similar to the widely used Val-Cit linker,

demonstrates excellent stability in human plasma. However, it is noteworthy that the stability of

some peptide linkers can be species-dependent. For instance, the Val-Cit linker is less stable in

rodent plasma due to susceptibility to carboxylesterase 1C (Ces1C), a crucial consideration for

preclinical evaluation.[5][10] Newer generations of peptide linkers, such as the tripeptide Glu-

Val-Cit, have been developed to overcome this limitation and exhibit enhanced stability in

mouse plasma.[3]

Hydrazone Linkers: The pH-Sensitive Pioneers
Hydrazone linkers are designed to be stable at the physiological pH of blood (~7.4) and to

hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1][11] While

this pH-dependent cleavage is a key advantage, concerns about their stability in circulation

have been raised, as some hydrolysis can occur in plasma, leading to premature drug release.

[1][4] The stability of hydrazone linkers is highly dependent on their specific chemical structure,

with aromatic hydrazones generally showing greater stability than aliphatic ones.[12]

Disulfide Linkers: Exploiting the Redox Potential
Disulfide linkers leverage the difference in glutathione (GSH) concentrations between the

extracellular environment and the intracellular space. The significantly higher intracellular GSH

concentration facilitates the reductive cleavage of the disulfide bond, releasing the payload.[13]

While generally stable in plasma, the stability of disulfide linkers can be influenced by the steric

hindrance around the disulfide bond.[1]
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Ester Linkers: A Cautious Approach
Ester-based linkers are susceptible to cleavage by ubiquitous plasma esterases, which has

generally limited their use in ADCs that require a long circulating half-life.[6] However, recent

studies have shown that the stability of ester linkers is highly dependent on the site of

conjugation on the antibody. Esters at more hindered sites exhibit significantly greater plasma

stability compared to those at highly exposed sites.[6] This suggests that with careful

engineering, ester linkers could be a viable option for specific ADC applications.

Experimental Protocols: Assessing Plasma Stability
A standardized in vitro plasma stability assay is essential for evaluating and comparing the

performance of different linkers. The following is a generalized protocol.

Objective: To determine the in vitro stability of an ADC in plasma from various species over

time.

Materials:

Antibody-Drug Conjugate (ADC)

Control ADC (with a known stable linker, if available)

Plasma from relevant species (e.g., human, mouse, rat), anticoagulated with EDTA or

heparin

Phosphate-buffered saline (PBS)

Quenching solution (e.g., acetonitrile with an internal standard)

LC-MS/MS system

Methodology:

Incubation: The ADC is incubated in plasma at a specified concentration (e.g., 100 µg/mL) at

37°C.
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Time Points: Aliquots are collected at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168

hours).

Sample Processing: At each time point, the reaction is quenched by adding a cold quenching

solution to precipitate plasma proteins. The samples are then centrifuged to separate the

supernatant for analysis.

Analysis: The amount of intact ADC, released payload, and total antibody in the supernatant

is quantified using liquid chromatography-mass spectrometry (LC-MS).[14]

Data Analysis: The percentage of intact ADC or the concentration of the released payload is

plotted against time to determine the linker's half-life (t1/2) in plasma.
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Experimental Workflow: In Vitro Plasma Stability Assay

ADC Incubation in Plasma
(37°C)

Time-Point Sampling
(e.g., 0, 1, 4, 8, 24, 48, 72, 168h)

Quench Reaction &
Protein Precipitation

Centrifugation

Supernatant Analysis
(LC-MS)

Data Analysis
(Half-life determination)

Click to download full resolution via product page

Caption: Workflow for in vitro plasma stability assessment of ADCs.

Signaling Pathways and Logical Relationships
The choice of a cleavable linker is intrinsically linked to the desired mechanism of action and

the biological environment of the target cell. The following diagram illustrates the comparative

stability and cleavage mechanisms of different linker types.
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Comparative Linker Stability & Cleavage
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Caption: Stability and cleavage mechanisms of different ADC linkers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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